4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine
説明
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(imidazol-1-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-13-15(17)3-2-4-16(13)23(21,22)20-8-5-14(6-9-20)11-19-10-7-18-12-19/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISQLWPACKZFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.79 g/mol. The structure features an imidazole ring, a piperidine moiety, and a sulfonyl group attached to a chlorinated aromatic ring, which are key to its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of compounds structurally similar to 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine . For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in the same class exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds demonstrated notable inhibition of biofilm formation, surpassing the efficacy of traditional antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity Data
| Compound ID | Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | 0.5 | 75 |
| 5a | Staphylococcus epidermidis | 0.25 | 0.6 | 70 |
| 7b | E. coli | 0.30 | >1 | 65 |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. In vitro studies have indicated that derivatives containing imidazole and piperidine structures exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing IC50 values greater than 60 μM for non-cytotoxicity . This suggests that while these compounds may have some activity against cancer cells, they also exhibit a favorable safety profile.
The biological activity of 4-((1H-imidazol-1-yl)methyl)-1-((3-chloro-2-methylphenyl)sulfonyl)piperidine is hypothesized to involve multiple mechanisms:
- DNA Gyrase Inhibition : Similar derivatives have shown IC50 values between 12.27–31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : Compounds in this class also inhibit DHFR with IC50 values ranging from 0.52–2.67 μM, which is critical for DNA synthesis and cellular proliferation .
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
The compound’s closest analogs are derived from synthetic imidazole-containing heterocycles and sulfonamide derivatives. Below is a detailed comparison based on structural motifs, synthesis, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations :
Bipyridine-imidazole derivatives () exhibit fluorescence, suggesting applications in imaging or diagnostics, whereas the target compound’s sulfonyl group may favor stability over fluorescence .
Functional Group Impact :
- Sulfonyl vs. Sulfinyl : The target’s sulfonyl group (SO₂) is more electron-withdrawing and oxidation-resistant than the sulfinyl (S=O) group in ’s compound, which is critical for proton pump inhibitors .
- Imidazole Positioning : Methyl substitution on imidazole () reduces steric hindrance compared to the target compound’s imidazole-methyl group, which may influence target selectivity .
Synthetic Routes: SNAr Reactions: Used in for imidazole-bipyridine synthesis, this method could theoretically apply to the target compound’s sulfonyl-piperidine assembly but requires optimization for bulkier substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
